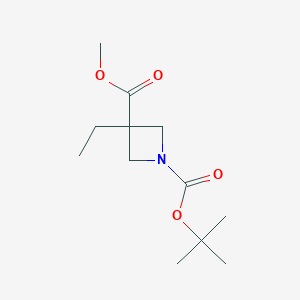

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate

Description

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a bicyclic azetidine derivative featuring a four-membered ring system with two ester groups at the 1- and 3-positions. The tert-butyl group at the 1-position acts as a steric bulk and protective group, while the methyl and ethyl substituents at the 3-position introduce regiochemical complexity. This compound is primarily utilized in asymmetric synthesis, particularly in the preparation of spirocyclic and fused heterocyclic systems, as demonstrated in its reaction with sulfinimines to generate enantiomerically enriched products . Its structural rigidity and functional group diversity make it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-ethylazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-12(9(14)16-5)7-13(8-12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHACCRIHIILPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Esterification Routes

A common approach to preparing azetidine-1,3-dicarboxylates involves starting from azetidine-3-carboxylic acid derivatives, followed by selective protection of the nitrogen and esterification of the carboxyl groups.

tert-Butyl 3-hydroxyazetidine-1-carboxylate is synthesized by acetoxylation of tert-butyl 3-iodoazetidine-1-carboxylate followed by hydrolysis. This step uses potassium acetate in dry DMSO at 80 °C, followed by potassium hydroxide treatment to yield the hydroxy intermediate.

Subsequent oxidation of the hydroxy group to a ketone can be performed using DMSO/oxalyl chloride (Swern oxidation conditions), yielding 1-tert-butyloxycarbonyl-3-azetidinone. This step is critical for further functionalization and introduces the necessary carbonyl functionality for ester formation.

Protection and Ester Group Installation

The nitrogen atom of the azetidine ring is commonly protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base like triethylamine. This protection is essential to prevent unwanted side reactions during subsequent steps.

Methyl and ethyl ester groups are introduced by esterification or transesterification reactions. For example, methyl esters can be formed by reacting the azetidine carboxylic acid intermediates with methanol under acidic or basic conditions.

Halogenation and Substitution for Functionalization

Halogenated azetidine intermediates such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate or tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate can be synthesized and purified using reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO) to reduce impurities.

These halogenated intermediates enable nucleophilic substitution reactions to introduce further functional groups, such as methyl or ethyl substituents on the azetidine ring, facilitating the preparation of the target compound.

Comparative Data Table of Key Preparation Steps

Research Findings and Notes

The oxidation step to form 1-tert-butoxycarbonyl-3-azetidinone is prone to impurity formation and moderate yields, with environmental concerns due to the use of DMSO and dioxane solvents.

The Boc protection step is highly efficient with yields reported up to 91%, making it a reliable step in the synthesis.

Halogenated intermediates are useful for further functionalization but require careful purification to minimize impurities such as chloromethyl derivatives.

The acetoxylation and hydrolysis steps to obtain hydroxyazetidine intermediates are well-documented and provide a good precursor for further transformations.

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Major Products: The major products formed depend on the specific reaction conditions and reagents used

Scientific Research Applications

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways: These interactions can affect various biochemical pathways, resulting in the desired biological or chemical effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on ring size, substituent effects, stereochemistry, and synthetic utility. Below is a detailed analysis:

Azetidine Derivatives

1-Tert-butyl 3-ethyl azetidine-1,3-dicarboxylate (CAS 1346674-10-9)

- Structural Similarity : 0.98 (nearly identical, differing only in substituents: ethyl vs. methyl-ethyl at the 3-position) .

- Synthesis : Prepared via similar methods (e.g., tert-butyloxycarbonyl (Boc) protection), but with altered alkylation steps for substituent introduction.

- Reactivity : The ethyl group may enhance lipophilicity compared to the methyl-ethyl combination, influencing solubility in organic solvents.

1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate (CAS 1823256-51-4)

Piperidine and Pyrrolidine Analogs

1-Tert-butyl 3-methyl piperidine-1,3-dicarboxylate (e.g., S24/S25)

- 1-Tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (e.g., 6a/6a') Stereoselectivity: Diastereomeric ratios (dr = 61:39) indicate moderate control during synthesis, influenced by steric hindrance from the phenyl substituent .

Substituent-Specific Comparisons

Biological Activity

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a chemical compound characterized by its unique azetidine structure, which includes a five-membered ring and two ester functional groups. The molecular formula for this compound is , with a molecular weight of approximately 243.30 g/mol. Its structure contributes to its potential biological activity and applications in medicinal chemistry.

The compound is typically a colorless to light yellow liquid with a specific gravity of about 1.08 and a refractive index of 1.45 at 20°C. Its dicarboxylate functional groups enhance its reactivity, making it a useful intermediate in organic synthesis.

Biological Activity

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential interactions with biological targets:

- Enzyme Interaction : Similar azetidine derivatives have shown the ability to interact with enzymes involved in metabolic pathways, indicating that this compound may exhibit similar properties.

- Receptor Binding : There is potential for binding with various receptors, which could influence metabolic processes or cellular signaling pathways.

The unique combination of tert-butyl and ethyl substituents may influence the compound's sterics and electronic properties, potentially affecting its biological interactions. Further studies are needed to elucidate specific mechanisms.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate | C_{11}H_{19}NO_4 | Lacks ethyl group; simpler structure |

| 1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate | C_{10}H_{18}N_2O_4 | Contains amino group; potential for different biological activity |

| 1-Tert-butyl 3-ethyl azetidine-1,3-dicarboxylate | C_{12}H_{21}NO_4 | One less methyl group; different steric hindrance |

Q & A

Q. What are the common synthetic routes for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate?

The compound is typically synthesized via Boc-protection strategies and nucleophilic substitution. A general procedure involves reacting ethyl 2-oxoacetate with tert-butyl carbamate under basic conditions (e.g., Cs₂CO₃ in DMF at 100°C for 5 hours) to install the tert-butyl and ethyl carboxylate groups . Key intermediates like azetidine rings are formed through cyclization reactions, often monitored by <sup>1</sup>H-NMR for yield calculation (e.g., 56% yield reported in analogous syntheses) .

Q. How can purification and isolation of this compound be optimized?

Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating azetidine dicarboxylates. For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients improves resolution. Purity validation requires ≥95% by GC or HPLC, with residual solvents quantified via headspace GC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

- <sup>1</sup>H/¹³C-NMR : Assigns stereochemistry and confirms substituent positions (e.g., tert-butyl at δ 1.4 ppm, ethyl carboxylate at δ 4.1–4.3 ppm) .

- IR : Validates carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹) .

- HRMS : Confirms molecular weight (e.g., calculated vs. observed m/z within 3 ppm error) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in azetidine dicarboxylate synthesis?

Factorial design experiments (e.g., varying temperature, base strength, and solvent polarity) identify critical variables. For example, DMF at 100°C with Cs₂CO₃ reduces side reactions compared to weaker bases like K₂CO₃ . Computational tools (e.g., quantum chemical path-searching) predict intermediates and transition states, narrowing optimal conditions .

Q. What computational methods are effective for modeling steric effects in tert-butyl-substituted azetidines?

Q. How should researchers resolve contradictions in reported yields or stereochemical outcomes?

Systematic meta-analysis of reaction parameters (e.g., solvent, catalyst loading) across studies is essential. For example, low yields (e.g., 56% ) may arise from incomplete Boc-deprotection; repeating reactions with internal standards (e.g., mesitylene) ensures accurate quantification. Conflicting stereochemistry claims require X-ray crystallography or NOESY experiments .

Q. What strategies mitigate degradation during long-term storage of azetidine dicarboxylates?

Stability studies under varying temperatures and humidity levels (e.g., 4°C vs. −20°C) identify degradation pathways. Argon-atmosphere storage in amber vials with molecular sieves prevents hydrolysis of ester groups. LC-MS monitors degradation products like free carboxylic acids .

Q. How can automated synthesis platforms improve reproducibility for this compound?

Capsule-based automated systems standardize reagent mixing and reaction times, reducing human error. Real-time monitoring via inline NMR or IR detects intermediates, enabling immediate parameter adjustments (e.g., temperature spikes during exothermic steps) .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., piperidine dicarboxylates ) to confirm assignments.

- Contingency Planning : Pre-test reaction scalability (mg to g scale) to identify mixing or heat-transfer limitations early .

- Ethical Reporting : Disclose all reaction failures and optimization attempts to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.